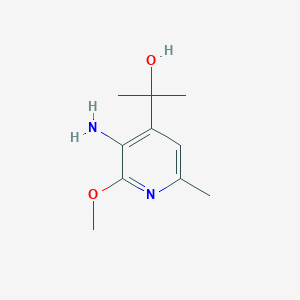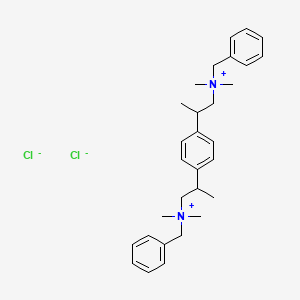![molecular formula C32H26N6O4 B13745303 2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide CAS No. 128049-56-9](/img/structure/B13745303.png)
2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is a complex organic compound with a unique structure that includes multiple indole and cyclopropane rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide typically involves multi-step organic reactions. These steps may include cyclization, condensation, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester used in organic synthesis.
Secondary bioactive compounds from endosymbiotic bacteria: These compounds also exhibit biological activities such as anticancer and antibacterial properties.
Uniqueness
What sets 2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide apart is its complex structure, which allows for multiple points of interaction with biological targets, potentially leading to unique and potent biological effects.
Properties
CAS No. |
128049-56-9 |
|---|---|
Molecular Formula |
C32H26N6O4 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C32H26N6O4/c33-31(42)37-10-7-19-21-12-24(34-23(21)2-4-27(19)37)29(40)36-9-6-18-20-13-25(35-22(20)1-3-26(18)36)30(41)38-15-16-14-32(16)8-5-17(39)11-28(32)38/h1-5,8,11-13,16,34-35H,6-7,9-10,14-15H2,(H2,33,42)/t16-,32-/m0/s1 |
InChI Key |
YOZJUPSDBZBCIY-KNTRGWTASA-N |
Isomeric SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@@H]5C[C@]56C4=CC(=O)C=C6)C(=O)C7=CC8=C(N7)C=CC9=C8CCN9C(=O)N |
Canonical SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)C7=CC8=C(N7)C=CC9=C8CCN9C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
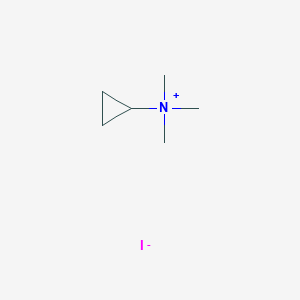
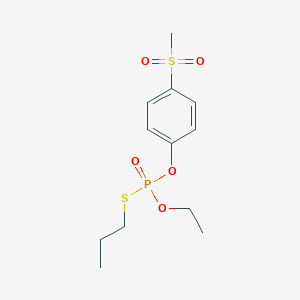
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
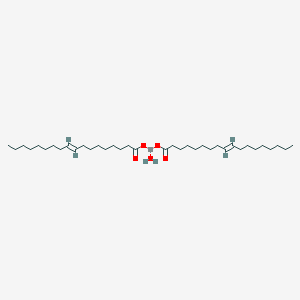
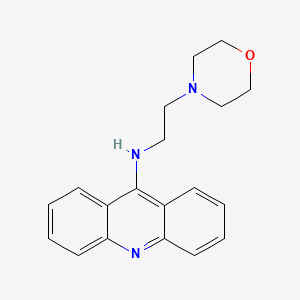
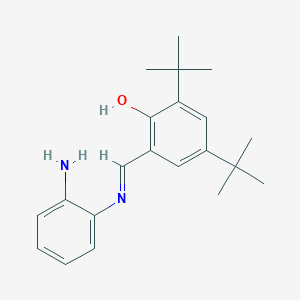
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)
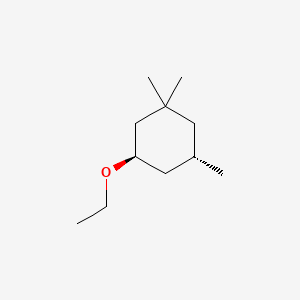
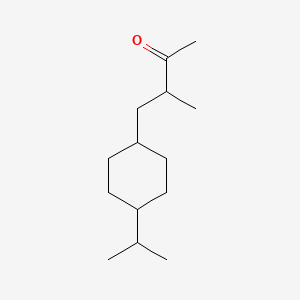
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
